1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a fluorenyl group, two chlorine atoms, and a methyl group attached to the imidazolidine ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of fluorenyl derivatives with chlorinated imidazolidine precursors. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include chlorination, cyclization, and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohol derivatives.
Substitution: Formation of various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-ethylimidazolidine-2,4-dione
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-phenylimidazolidine-2,4-dione
- 1,3-dichloro-5-(9H-fluoren-2-yl)-5-isopropylimidazolidine-2,4-dione
Uniqueness
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the fluorenyl group
Properties
CAS No. |
17833-21-5 |
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Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
1,3-dichloro-5-(9H-fluoren-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-17(15(22)20(18)16(23)21(17)19)12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3 |
InChI Key |
INWNOVIDRQVIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Cl)Cl)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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